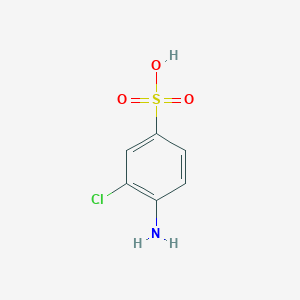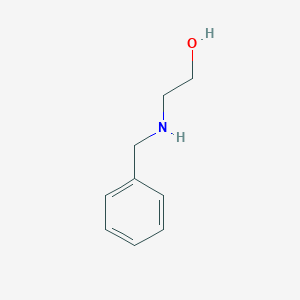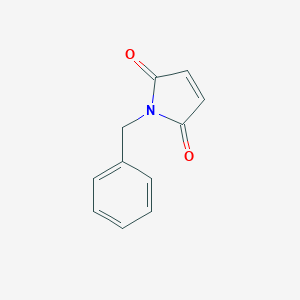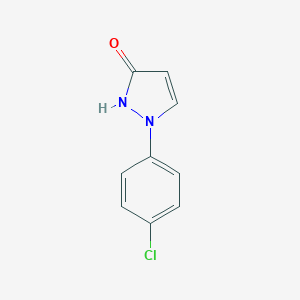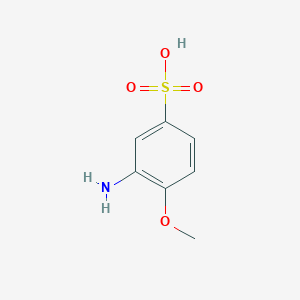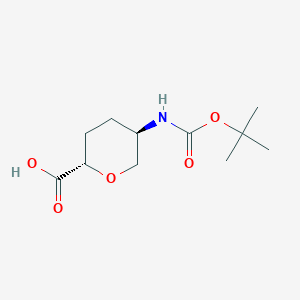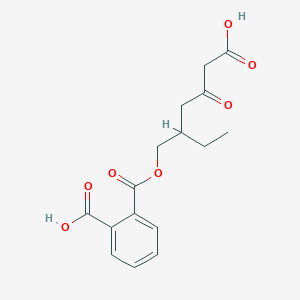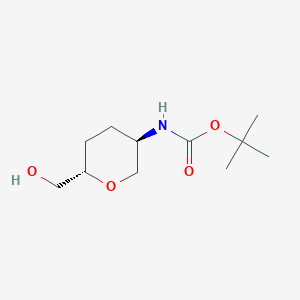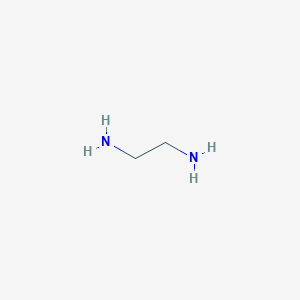![molecular formula C17H19N3O3S B042982 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole CAS No. 142885-92-5](/img/structure/B42982.png)
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole
Overview
Description
Benzimidazole derivatives, including those similar to the specified compound, are noted for their diverse pharmacological activities and applications in chemical syntheses. They serve as key intermediates and active pharmaceutical ingredients in the development of drugs targeting various conditions, demonstrating the significance of their synthesis and characterization.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For example, the synthesis of a key intermediate for chiral proton pump inhibitors demonstrates a meticulous approach involving several steps, starting from dimethylpyridine and yielding a product with high optical purity analyzed by chiral HPLC (Yang, 2008).
Molecular Structure Analysis
X-ray crystallographic analysis plays a crucial role in determining the absolute configurations of optical isomers of benzimidazole derivatives. This method provides detailed insights into the molecular structure, enabling the understanding of the compound's stereochemistry and its implications on biological activity (Nochi et al., 1996).
Chemical Reactions and Properties
Benzimidazole derivatives engage in various chemical reactions, including halogenation, condensation, and cyclization, to achieve the desired modifications in their structure. These reactions are critical for introducing functional groups that define the chemical properties and biological activities of the compounds. For instance, the conversion of precursors into benzimidazole derivatives through condensation and the importance of substituents for biological activity are highlighted in the literature (Pan Xiang-jun, 2006).
Scientific Research Applications
Tautomerism Studies
- 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole, known as omeprazole, has been studied for its tautomerism in solution. The research found a preference for the 6-methoxy tautomer in THF at 195 K. This study enhances understanding of the compound's behavior in various solvents and temperatures (Claramunt et al., 2004).
Synthesis and Characterization
- Various studies have focused on the synthesis and characterization of derivatives of this compound. These include investigations into their antibacterial effects, confirming the structures through spectroscopic methods, and evaluating their antibacterial activity against Gram-positive bacteria (Tavman et al., 2009).
Antifungal Effects
- Research has also been conducted on the antifungal effects of derivatives of this compound. One study synthesized derivatives and tested their effectiveness against fungi like Aspergillus terreus and Aspergillus niger, finding significant antifungal activity in some derivatives (Jafar et al., 2017).
Anti-Ulcer Activity
- The compound has been synthesized and tested for anti-ulcer activity. This includes the study of its group frequencies of IR and NMR spectra and its effectiveness in ulcer treatment (Madala, 2017).
Proton Pump Inhibitor Applications
- The compound's role as a proton pump inhibitor has been extensively studied. This includes the synthesis of derivatives and their effect on acid secretion and gastric ulcers, contributing significantly to pharmaceutical applications (Yamada et al., 1996).
Enzyme Inhibition Studies
- Research has been conducted on its potential as an inhibitor for enzymes like acetylcholinesterase, which is significant for understanding its action mechanism in biological systems (Brown-Proctor et al., 1999).
Catalytic Applications
- Studies have been done on the use of this compound in catalytic processes, such as the oxidation of sulfides to sulfoxides, which is crucial in the synthesis of proton pump inhibitors (Esfandyari et al., 2017).
properties
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-20(21)15(11(2)16(10)23-4)9-24-17-18-13-6-5-12(22-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAWPOQJXCJDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





